molecular formula C9H17NO2 B2504566 N-[(oxan-4-yl)methyl]oxetan-3-amine CAS No. 1339752-62-3

N-[(oxan-4-yl)methyl]oxetan-3-amine

Cat. No.: B2504566
CAS No.: 1339752-62-3
M. Wt: 171.24
InChI Key: OIHQEVARRXZQBN-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)methyl]oxetan-3-amine is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol It is characterized by the presence of an oxetane ring and an oxane ring, making it a unique structure in organic chemistry

Scientific Research Applications

N-[(oxan-4-yl)methyl]oxetan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Safety and Hazards

“N-((Tetrahydro-2H-pyran-4-yl)methyl)oxetan-3-amine” may have similar safety and hazards to related compounds. For example, N-Methyl-(tetrahydropyran-4-ylmethyl)amine is known to cause severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)methyl]oxetan-3-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization through C-O bond formation. This can be achieved by reacting a suitable alcohol with an epoxide under acidic or basic conditions . Another approach involves the electrophilic halocyclization of alcohols, where a halogen source is used to induce cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)methyl]oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)methyl]oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(oxan-4-yl)methyl]oxetan-3-amine is unique due to the presence of both an oxetane and an oxane ring in its structure. This dual-ring system imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(oxan-4-ylmethyl)oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-11-4-2-8(1)5-10-9-6-12-7-9/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHQEVARRXZQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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